(S)-Isoamyl-D-Cys
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Overview
Description
(S)-Isoamyl-D-Cys is a chiral amino acid derivative that has garnered interest in various scientific fields due to its unique structural and functional properties. This compound is characterized by the presence of an isoamyl group attached to the sulfur atom of the cysteine moiety, resulting in a distinct stereochemistry that influences its reactivity and interactions.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-Isoamyl-D-Cys typically involves the alkylation of cysteine with isoamyl halides under basic conditions. One common method includes the use of isoamyl bromide and sodium hydroxide in an aqueous medium, followed by purification through crystallization or chromatography.
Industrial Production Methods
Industrial production of this compound may involve more scalable processes such as continuous flow synthesis or biocatalytic methods. These approaches aim to enhance yield and purity while minimizing environmental impact. For instance, enzymatic catalysis using specific transaminases can be employed to achieve stereoselective synthesis.
Chemical Reactions Analysis
Types of Reactions
(S)-Isoamyl-D-Cys undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The disulfide bonds can be reduced back to thiol groups using reducing agents like dithiothreitol.
Substitution: The amino and carboxyl groups can participate in nucleophilic substitution reactions, forming amides or esters.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or iodine in aqueous solutions.
Reduction: Dithiothreitol or tris(2-carboxyethyl)phosphine.
Substitution: Carbodiimides for amide bond formation, and alcohols in the presence of acid catalysts for esterification.
Major Products
Oxidation: Disulfides, sulfonic acids.
Reduction: Free thiol groups.
Substitution: Amides, esters.
Scientific Research Applications
(S)-Isoamyl-D-Cys has diverse applications in scientific research:
Chemistry: Used as a chiral building block in asymmetric synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in protein folding and stability due to its ability to form disulfide bonds.
Medicine: Investigated for its potential in drug design, particularly in the development of enzyme inhibitors and therapeutic peptides.
Industry: Utilized in the synthesis of specialty chemicals and as a precursor for the production of biodegradable polymers.
Mechanism of Action
The mechanism of action of (S)-Isoamyl-D-Cys involves its interaction with various molecular targets, primarily through its thiol and amino groups. These functional groups enable the compound to form covalent bonds with proteins, influencing their structure and function. The isoamyl group enhances the hydrophobic interactions, contributing to the compound’s binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
(S)-Isoamyl-L-Cys: Similar structure but different stereochemistry, leading to distinct biological activities.
N-Acetylcysteine: Lacks the isoamyl group but shares the thiol functionality, commonly used as a mucolytic agent.
Cysteine: The parent compound, simpler structure, widely studied for its role in redox biology.
Uniqueness
(S)-Isoamyl-D-Cys is unique due to its specific stereochemistry and the presence of the isoamyl group, which imparts distinct physicochemical properties and reactivity. This uniqueness makes it valuable in applications requiring precise molecular interactions and stability.
Properties
Molecular Formula |
C8H17NO2S |
---|---|
Molecular Weight |
191.29 g/mol |
IUPAC Name |
(2S)-2-amino-3-(3-methylbutylsulfanyl)propanoic acid |
InChI |
InChI=1S/C8H17NO2S/c1-6(2)3-4-12-5-7(9)8(10)11/h6-7H,3-5,9H2,1-2H3,(H,10,11)/t7-/m1/s1 |
InChI Key |
YUSVYJUMMLFQFA-SSDOTTSWSA-N |
Isomeric SMILES |
CC(C)CCSC[C@H](C(=O)O)N |
Canonical SMILES |
CC(C)CCSCC(C(=O)O)N |
Origin of Product |
United States |
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